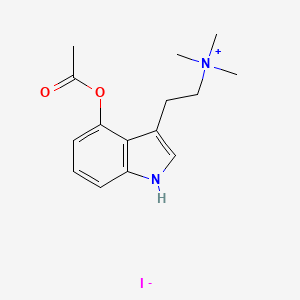
4-acetoxy TMT (iodide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-N,N,N-trimethyltryptammonium iodide is a quaternary ammonium salt derived from tryptamine. It is a functional analog of aeruginascin, a compound found in certain species of psilocybin-containing mushrooms
Preparation Methods
The synthesis of 4-acetoxy-N,N,N-trimethyltryptammonium iodide typically involves the methylation of 4-acetoxy-N,N-dimethyltryptamine fumarate with excess iodomethane . The resulting product is then hydrolyzed in aqueous acetic acid to yield 4-hydroxy-N,N,N-trimethyltryptammonium iodide . The compound can be purified by recrystallization from methanolic solutions .
Chemical Reactions Analysis
4-Acetoxy-N,N,N-trimethyltryptammonium iodide undergoes several types of chemical reactions:
Hydrolysis: In aqueous acetic acid, it is hydrolyzed to 4-hydroxy-N,N,N-trimethyltryptammonium iodide.
Oxidation and Reduction:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common reagents used in these reactions include iodomethane for methylation and acetic acid for hydrolysis . The major products formed from these reactions are typically the hydrolyzed or methylated derivatives of the original compound.
Scientific Research Applications
4-Acetoxy-N,N,N-trimethyltryptammonium iodide has several applications in scientific research:
Pharmacological Studies: It is used to study the binding affinity and activity at various serotonin receptors, including serotonin 1D and serotonin 2B receptors.
Neurochemical Research: The compound is investigated for its effects on serotonin transporters and its potential to inhibit serotonin uptake.
Psychedelic Research:
Mechanism of Action
The mechanism of action of 4-acetoxy-N,N,N-trimethyltryptammonium iodide involves its interaction with serotonin receptors and transporters. It has been shown to have low micromolar affinity for serotonin 1D and serotonin 2B receptors, where it acts as a weak partial agonist . Additionally, it displays sub-micromolar affinity for the serotonin transporter, inhibiting serotonin uptake in transfected cells and rat brain tissue . These interactions suggest that the compound may modulate serotonergic signaling pathways, although it does not exhibit significant activity at the serotonin 2A receptor, which is typically associated with psychedelic effects .
Comparison with Similar Compounds
4-Acetoxy-N,N,N-trimethyltryptammonium iodide can be compared to other similar compounds, such as:
4-Hydroxy-N,N,N-trimethyltryptammonium iodide: The hydrolyzed form of 4-acetoxy-N,N,N-trimethyltryptammonium iodide, which also interacts with serotonin receptors and transporters.
4-Acetoxy-N,N-dimethyltryptamine: A precursor in the synthesis of 4-acetoxy-N,N,N-trimethyltryptammonium iodide, known for its psychoactive properties.
The uniqueness of 4-acetoxy-N,N,N-trimethyltryptammonium iodide lies in its quaternary ammonium structure, which distinguishes it from other tryptamine derivatives and influences its pharmacological profile .
Properties
Molecular Formula |
C15H21IN2O2 |
|---|---|
Molecular Weight |
388.24 g/mol |
IUPAC Name |
2-(4-acetyloxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C15H21N2O2.HI/c1-11(18)19-14-7-5-6-13-15(14)12(10-16-13)8-9-17(2,3)4;/h5-7,10,16H,8-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MTXCVVIYLGOXRG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















